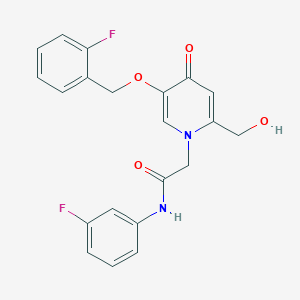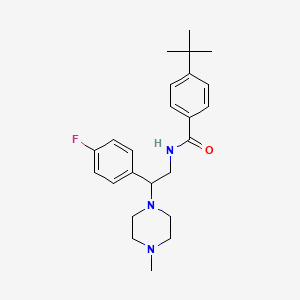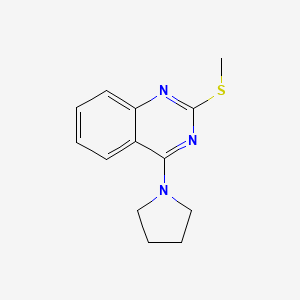
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide, also known as ITQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antiproliferative Activities
Naphthalen-2-yl)acetamide and substituted phenyl)acetamide derivatives, including compounds similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds have shown significant antiproliferative effects, particularly against nasopharyngeal carcinoma cell lines, with one compound demonstrating high specificity and potency without detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM (I‐Li Chen et al., 2013).
Novel Biosynthetic Pathways
Research on Dioncophyllaceae and Ancistrocladaceae families has unveiled novel biosynthetic pathways to isoquinoline alkaloids from acetate units, diverging from the traditional pathways that originate from aromatic amino acids. This discovery, facilitated by feeding experiments with labeled precursors, highlights a stress-sensitive production mechanism where exposure to various stressors leads to the accumulation of naphthalene moieties in the form of naphthoquinones (G. Bringmann & D. Feineis, 2001).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including naphthalenesulfonamides derivatives, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds, through modification of the naphthalene ring, have demonstrated selective inhibition towards specific protein kinases, offering potential therapeutic avenues for diseases where these kinases play a critical role (H. Hidaka et al., 1984).
Photovoltaic and Fluorescence Applications
Investigations into small molecular non-fullerene acceptors for bulk-heterojunction devices have led to the design and synthesis of compounds combining naphthalenediimide and benzoisoquinoline-dione functionalities. These novel chromophores have shown impressive power conversion efficiencies and fluorescence emissions, suggesting their utility in photovoltaic devices and as fluorescence probes (Doli Srivani et al., 2017).
G-quadruplex Ligands in Cancer Therapy
Tetra-substituted naphthalene diimide derivatives have emerged as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds inhibit the growth of human cancer cells both in vitro and in vivo by targeting telomeres. The enhancement of pharmacological properties through structural optimization has led to compounds with significantly potent antiproliferative effects against pancreatic cancer cell lines, marking a promising direction for cancer therapy research (M. Micco et al., 2013).
Propiedades
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-17(2)25(29)27-14-6-10-20-15-21(12-13-23(20)27)26-24(28)16-19-9-5-8-18-7-3-4-11-22(18)19/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMFVSSYMBETIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

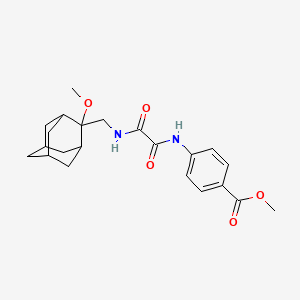


![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)
![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)
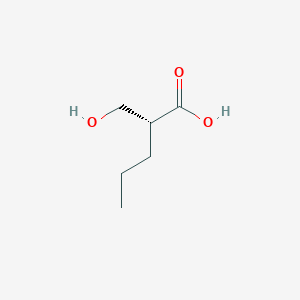
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)

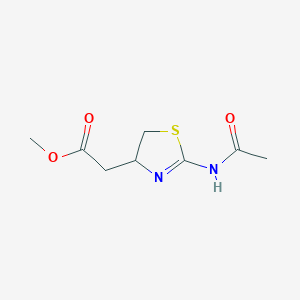
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2379663.png)
